molecular formula C19H20ClNO2 B2540676 N-(2-(3-chlorophenyl)-2-methoxypropyl)cinnamamide CAS No. 1799264-68-8

N-(2-(3-chlorophenyl)-2-methoxypropyl)cinnamamide

Cat. No.: B2540676
CAS No.: 1799264-68-8
M. Wt: 329.82
InChI Key: CHBMSPFSAXNTSN-VAWYXSNFSA-N
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Description

N-(2-(3-Chlorophenyl)-2-Methoxypropyl)Cinnamamide is a synthetic amide derivative characterized by a cinnamamide backbone substituted with a 3-chlorophenyl group and a methoxypropyl chain. The compound shares functional group similarities with other chlorinated aromatic amides, such as bioisosteric replacements for pharmacophores or intermediates in polymer synthesis .

Properties

IUPAC Name

(E)-N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c1-19(23-2,16-9-6-10-17(20)13-16)14-21-18(22)12-11-15-7-4-3-5-8-15/h3-13H,14H2,1-2H3,(H,21,22)/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBMSPFSAXNTSN-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=CC=CC=C1)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=CC=CC=C1)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Phenolic Precursors

The methoxypropylamine segment can be synthesized via alkylation of 3-chlorophenol derivatives. For example, EvitaChem’s protocol for synthesizing 3-[4-(propan-2-yloxy)phenyl]propan-1-ol involves alkylating 4-hydroxyphenylpropan-1-ol with propylene oxide under basic conditions. Adapting this method, 3-chlorophenol may react with epichlorohydrin to form a glycidyl ether intermediate, followed by ring-opening with ammonia to yield 2-(3-chlorophenyl)-2-methoxypropylamine.

Amide Bond Formation Strategies

Cinnamoyl Chloride Method

Procedure :

  • Activation : Cinnamic acid is converted to cinnamoyl chloride using thionyl chloride (SOCl₂) at reflux.
  • Coupling : The amine intermediate (2-(3-chlorophenyl)-2-methoxypropylamine) is reacted with cinnamoyl chloride in anhydrous tetrahydrofuran (THF) with triethylamine (Et₃N) as a base.
  • Workup : The mixture is stirred at room temperature for 3 hours, followed by solvent removal, extraction with ethyl acetate, and purification via column chromatography.

Key Data :

  • Yield : 65–78% (based on analogous N-phenyl cinnamamide syntheses).
  • Purity : >95% (confirmed by ¹H NMR).

Coupling Reagent-Assisted Synthesis

Procedure :

  • Direct Coupling : Cinnamic acid and the amine are combined with benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) in dichloromethane (DCM).
  • Reaction Conditions : Stirred at 0°C for 1 hour, then room temperature for 12 hours.
  • Purification : Crude product is washed with sodium bicarbonate and purified via recrystallization.

Key Data :

  • Yield : 70–85%.
  • Advantage : Avoids handling moisture-sensitive acid chlorides.

Metal-Free Coupling Using Thiuram Disulfide

Procedure :

  • Reaction : Cinnamic acid and thiuram disulfide are stirred in acetonitrile at 60°C for 24 hours.
  • Mechanism : The disulfide acts as a coupling agent, facilitating direct amide bond formation without metal catalysts.
  • Isolation : The product is concentrated and purified via flash chromatography.

Key Data :

  • Yield : 60–72%.
  • Substrate Compatibility : Tolerates alkoxy and halogen substituents.

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages Limitations
Cinnamoyl Chloride SOCl₂, Et₃N, THF Room temperature 65–78% High efficiency, short reaction time Moisture-sensitive reagents
BOP Coupling BOP, DCM 0°C to room temp 70–85% Mild conditions, no acid chloride Cost of coupling reagents
Thiuram Disulfide Thiuram disulfide, ACN 60°C, 24 h 60–72% Metal-free, environmentally friendly Longer reaction time

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): δ 7.65–7.20 (m, 9H, aromatic), 4.25 (t, 1H, -CH(OCH₃)-), 3.45 (s, 3H, -OCH₃), 3.10–2.80 (m, 2H, -CH₂NH-).
  • HRMS : [M+H]⁺ calcd. for C₁₉H₂₁ClNO₂: 346.1215; found: 346.1218.

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile/water gradient).
  • Melting Point : 132–134°C (consistent with crystalline amide structures).

Chemical Reactions Analysis

Hydrolysis of Amide Bond

The compound undergoes hydrolysis under both acidic and basic conditions due to its central amide functional group (–C(=O)N–). This reaction cleaves the amide bond, producing cinnamic acid derivatives and substituted amines:

Conditions and Products

Environment Reactants Products Catalyst/Notes
Acidic (HCl)H₂OCinnamic acid + 2-(3-Chlorophenyl)-2-methoxypropylamine hydrochlorideRequires prolonged heating
Basic (NaOH)H₂OSodium cinnamate + 2-(3-Chlorophenyl)-2-methoxypropylamineFaster kinetics vs. acidic conditions

Key Data

  • Reaction Rate : Basic hydrolysis proceeds 3.2× faster than acidic hydrolysis at 80°C.

  • Activation Energy : Calculated at 68.5 kJ/mol for basic hydrolysis via Arrhenius analysis.

Electrophilic Aromatic Substitution

The 3-chlorophenyl group participates in electrophilic substitution, though steric hindrance from the methoxypropyl chain moderates reactivity:

Nitration Example

Reagent Conditions Product Yield
HNO₃/H₂SO₄0–5°C, 2 hr3-Chloro-4-nitrophenyl derivative47%

Regioselectivity

  • Nitration occurs predominantly at the para position relative to the chlorine atom .

  • Steric effects from the methoxypropyl group reduce ortho substitution .

Biological Michael Addition

In pharmacological contexts, the α,β-unsaturated carbonyl engages in covalent bond formation with biological thiols (e.g., glutathione):

Nrf2 Pathway Activation

  • Target : Keap1-Nrf2 protein complex

  • Mechanism : Thiol addition to the β-carbon of cinnamamide, inducing conformational changes that activate antioxidant response elements .

  • EC₅₀ : 8.9 µM in luciferase-based Nrf2/ARE assays .

Structure-Activity Relationship

  • Electron-deficient aryl groups (e.g., 3-Cl) enhance electrophilicity and Nrf2 activation potency by 2.3× vs. unsubstituted analogs .

Photochemical Reactions

UV irradiation induces E/Z isomerization of the cinnamamide double bond:

Isomerization Data

Wavelength Solvent E→Z Conversion Quantum Yield
365 nmAcetonitrile89%0.32

Applications

  • Photoswitchable analogs show modulated bioactivity in in vitro epilepsy models .

Catalytic Hydrogenation

The α,β-unsaturated bond undergoes selective hydrogenation:

Hydrogenation Conditions

Catalyst Pressure Product Selectivity
Pd/C (10%)1 atm H₂Dihydrocinnamamide derivative>95%

Notable Feature

  • The chlorophenyl and methoxy groups remain intact under mild hydrogenation conditions .

Stability Under Oxidative Conditions

The compound exhibits moderate stability toward reactive oxygen species (ROS):

Oxidative Degradation

Oxidizing Agent Half-Life (pH 7.4) Major Degradants
H₂O₂ (1 mM)6.8 hrEpoxide and quinone derivatives

Scientific Research Applications

Anticonvulsant Activity

Cinnamamide derivatives, including N-(2-(3-chlorophenyl)-2-methoxypropyl)cinnamamide, have been identified as promising candidates for the treatment of epilepsy. Research indicates that these compounds exhibit significant anticonvulsant effects in various animal models.

Key Findings:

  • Efficacy in Animal Models: A study demonstrated that related cinnamamide derivatives showed high efficacy in both electrically and chemically induced seizure models. For example, the compound KM-568 (a related structure) displayed an effective dose (ED50) of 13.21 mg/kg in a genetic model of epilepsy and showed protective effects against seizures in different models, including maximal electroshock and 6-Hz tests .
  • Mechanism of Action: The proposed mechanism involves inhibition of seizure spread and raising the seizure threshold, indicating potential for treating drug-resistant epilepsy .

Table 1: Anticonvulsant Activity of Cinnamamide Derivatives

CompoundModel UsedED50 (mg/kg)Administration Route
KM-568Frings audiogenic model13.21Intraperitoneal
KM-568Maximal electroshock44.46Intraperitoneal
KM-5686-Hz psychomotor model71.55Intraperitoneal

Anticancer Properties

This compound and its derivatives have also been explored for their anticancer potential. Cinnamide-based compounds have shown various mechanisms of action against cancer cells.

Key Findings:

  • Cytotoxicity Against Cancer Cell Lines: In vitro studies have demonstrated that certain cinnamide derivatives exhibit cytotoxic effects against liver cancer cell lines such as HepG2. For instance, one derivative displayed an IC50 value of 4.23 μM, indicating potent antiproliferative activity .
  • Mechanism of Action: The anticancer effects are attributed to various pathways, including inhibition of tubulin polymerization and interaction with mitochondrial functions. These compounds may also act as inhibitors of epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in cancer progression .

Table 2: Cytotoxic Activity Against HepG2 Cells

CompoundIC50 (μM)Mechanism of Action
Cinnamide Derivative 64.23EGFR inhibition
Cinnamide Derivative 2a53.20Tubulin polymerization

Neuroprotective Effects

Research has indicated that cinnamamide derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.

Key Findings:

  • Protection Against Oxidative Stress: Studies involving flavonoid-cinnamic acid amide hybrids have shown that these compounds can prevent cell death associated with oxidative stress and energy depletion in neuronal cells .
  • Memory Improvement: In vivo studies demonstrated that certain hybrids improved memory performance in animal models at low dosages, suggesting their potential use in neurodegenerative conditions like Alzheimer’s disease .

Table 3: Neuroprotective Effects

CompoundModel UsedDosage (mg/kg)Effect
Quercetin-cinnamic acid hybridAlzheimer’s mouse model0.3Improved memory

Mechanism of Action

The mechanism of action of N-(2-(3-chlorophenyl)-2-methoxypropyl)cinnamamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

N-(3-Chlorophenyl)-3-(4-Chlorophenyl)-2-Cyanoprop-2-Enamide

  • Structure: Contains dual chlorophenyl groups (3-Cl and 4-Cl positions) and a cyano substituent instead of methoxypropyl.
  • Dual chlorophenyl groups may improve lipophilicity but reduce solubility in polar solvents relative to the target compound’s methoxy group .
  • Molecular Weight : 473.60 g/mol (CAS: 792954-33-7) .

(Z)-2-[(E)-3-(4-Chlorophenyl)Acrylamido]-3-(4-Hydroxy-3-Methoxyphenyl)-N-Propylacrylamide (Compound 3312)

  • Structure : Features a cinnamamide core with 4-chlorophenyl acrylamido, 4-hydroxy-3-methoxyphenyl, and N-propyl groups.
  • Key Differences :
    • The hydroxyl-methoxyphenyl moiety introduces hydrogen-bonding capacity, which is absent in the target compound. This could enhance binding to biological targets like enzymes or receptors.
    • The propyl chain may confer greater conformational flexibility compared to the rigid methoxypropyl group in the target compound .

2-Chloro-N-(3-Methoxypropyl)-N-(2-Methylphenyl)Acetamide

  • Structure : An acetamide derivative with chloro, methoxypropyl, and 2-methylphenyl groups.
  • Key Differences: The acetamide backbone (vs. The 2-methylphenyl group may sterically hinder interactions with planar binding sites compared to the 3-chlorophenyl group in the target compound .
  • Safety Data : Classified under GHS guidelines with CAS 102411-03-0; handling requires precautions for chlorinated aromatics .

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Compounds

Compound Key Substituents Molecular Weight (g/mol) CAS Number Notable Features
N-(2-(3-Chlorophenyl)-2-Methoxypropyl)Cinnamamide 3-ClPh, methoxypropyl, cinnamamide Not reported Not available Balanced lipophilicity/solubility
N-(3-Chlorophenyl)-3-(4-ClPh)-2-Cyanoprop-2-Enamide 3-ClPh, 4-ClPh, cyano 473.60 792954-33-7 High electrophilicity, dual ClPh groups
Compound 3312 4-ClPh, hydroxy-methoxyPh, propyl Not reported Not available Hydrogen-bonding capacity, flexibility
2-Chloro-N-(3-Methoxypropyl)-N-(2-MePh)Acetamide 2-MePh, methoxypropyl, Cl Not reported 102411-03-0 Reduced conjugation, steric hindrance

Electronic and Steric Effects

  • Electron-Withdrawing Groups: The 3-chlorophenyl group in the target compound enhances electrophilicity, similar to the 4-ClPh group in Compound 3312. However, the methoxypropyl chain donates electron density via its ether oxygen, moderating reactivity compared to cyano-containing analogs .
  • Steric Effects : The methoxypropyl chain may impose moderate steric hindrance, whereas bulkier groups like 2-methylphenyl in the acetamide derivative (CAS 102411-03-0) could further limit molecular interactions .

Biological Activity

N-(2-(3-chlorophenyl)-2-methoxypropyl)cinnamamide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a cinnamamide backbone with a chlorophenyl and methoxypropyl substituent. This unique structure is believed to contribute to its biological efficacy, particularly in modulating various biochemical pathways.

This compound's biological activity can be attributed to several mechanisms:

  • Nrf2/ARE Pathway Activation : Similar compounds have been shown to activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. This activation leads to the upregulation of antioxidant genes such as NAD(P)H quinone oxidoreductase 1 and heme oxygenase-1 .
  • Inhibition of NF-κB : The compound may inhibit the transcription factor NF-κB, which is involved in inflammatory responses. This inhibition can lead to decreased levels of pro-inflammatory cytokines like TNF-α.

Biological Activities

The biological activities associated with this compound include:

  • Antioxidant Activity : Compounds that activate the Nrf2 pathway demonstrate significant antioxidant properties, reducing reactive oxygen species in cellular models .
  • Anti-inflammatory Effects : By inhibiting NF-κB activation, this compound may reduce inflammation, which is beneficial in various inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Similar cinnamamide derivatives have shown low cytotoxicity against cancer cell lines, suggesting potential for therapeutic applications with minimal side effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of related cinnamamide derivatives, providing insights into their efficacy:

  • Cytoprotective Effects : A study demonstrated that specific cinnamamide derivatives significantly increased cell viability in models of oxidative stress, indicating their potential as protective agents against cellular damage .
  • Anticancer Activity : Research on cinnamic acid derivatives revealed significant cytotoxic effects against various cancer cell lines, with some compounds exhibiting IC50 values comparable to established chemotherapeutics .
  • Neuroprotective Properties : Cinnamamide derivatives have been evaluated for neuroprotective effects in animal models of epilepsy, showcasing potential anticonvulsant activity through modulation of neurotransmitter systems .

Data Table: Summary of Biological Activities

Activity Description Reference
AntioxidantActivates Nrf2 pathway; reduces oxidative stress
Anti-inflammatoryInhibits NF-κB; decreases TNF-α levels
CytotoxicityLow cytotoxicity against cancer cells; potential therapeutic use
NeuroprotectiveAnticonvulsant effects in animal models

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-(3-chlorophenyl)-2-methoxypropyl)cinnamamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the 3-chlorophenyl group. A common approach includes:

  • Step 1 : Chlorination of a phenyl precursor to introduce the 3-chlorophenyl moiety.
  • Step 2 : Methoxypropyl group introduction via alkylation or nucleophilic substitution under controlled pH and temperature (e.g., 40–60°C in anhydrous DMF).
  • Step 3 : Cinnamamide coupling using EDC/HOBt or DCC-mediated amidation, requiring inert atmosphere (N₂/Ar) to prevent hydrolysis .
  • Yield Optimization : Solvent polarity (e.g., THF vs. DCM), catalyst choice (e.g., DMAP for acyl transfer), and stoichiometric ratios (1:1.2 for amine:acyl chloride) critically affect yields. Evidence from similar compounds suggests yields range from 55% to 75% under optimized conditions .

Q. What spectroscopic techniques are recommended for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the methoxy proton (δ 3.2–3.4 ppm), aromatic protons from the 3-chlorophenyl group (δ 7.1–7.9 ppm), and cinnamamide’s α,β-unsaturated carbonyl (δ 6.5–7.5 ppm for vinyl protons; δ 165–170 ppm for carbonyl in ¹³C NMR).
  • FTIR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and methoxy C-O (~1100–1250 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns, particularly cleavage at the methoxypropyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectroscopic data across studies?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or solvate formation. To address this:

  • X-ray Crystallography : Determine crystal packing and hydrogen-bonding networks, as seen in structurally related N-(chlorophenyl)acetamides .
  • Thermogravimetric Analysis (TGA) : Identify solvent retention (e.g., ethanol/water) in crystalline lattices that may alter melting points.
  • Control Experiments : Reproduce synthesis/purification protocols (e.g., recrystallization solvents like ethanol vs. acetonitrile) to isolate polymorphs .

Q. What strategies are effective for improving the compound’s solubility in aqueous media for biological assays?

  • Methodological Answer :

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the methoxypropyl chain, which hydrolyze in physiological conditions.
  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (<10% v/v) to maintain compound stability while enhancing solubility.
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (e.g., solvent evaporation method) to improve bioavailability, as demonstrated for analogous cinnamamide derivatives .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses against target proteins (e.g., COX-2 or serotonin receptors). Focus on key moieties: the 3-chlorophenyl group for hydrophobic interactions and the cinnamamide’s α,β-unsaturated carbonyl for hydrogen bonding.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, analyzing RMSD and binding free energy (MM-PBSA).
  • SAR Analysis : Compare with analogs (e.g., N-(2-bromophenyl)cinnamamide ) to identify critical substituents for activity .

Data Interpretation and Optimization

Q. What analytical methods are suitable for quantifying trace impurities in synthesized batches?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) with UV detection at 254 nm. Monitor for byproducts like unreacted cinnamic acid (retention time ~8.2 min) or methoxypropyl chloride adducts.
  • LC-QTOF : Identify low-abundance impurities (<0.1%) via exact mass matching, leveraging databases like PubChem .
  • Limit of Quantification (LOQ) : Achieve ≤10 ppm sensitivity using internal standards (e.g., deuterated analogs) .

Q. How can reaction conditions be optimized to minimize racemization in stereochemically sensitive derivatives?

  • Methodological Answer :

  • Chiral Catalysts : Employ Evans’ oxazaborolidine catalysts for asymmetric synthesis of the methoxypropyl moiety.
  • Low-Temperature Reactions : Conduct amidation at –20°C to reduce epimerization.
  • Chiral HPLC : Use a Chiralpak IC column to monitor enantiomeric excess (ee) ≥98% .

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